An In-Depth Technical Guide to (R)-1-Cyclobutyl-3-methylpiperazine: A Privileged Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide to (R)-1-Cyclobutyl-3-methylpiperazine: A Privileged Scaffold in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-Cyclobutyl-3-methylpiperazine (CAS Number: 1327162-37-7) is a chiral heterocyclic compound that has garnered interest within the field of medicinal chemistry. Its structure, incorporating both a cyclobutane ring and a substituted piperazine moiety, positions it as a valuable building block for the synthesis of novel therapeutic agents. The piperazine scaffold is a well-established pharmacophore found in a multitude of approved drugs, lauded for its ability to modulate physicochemical properties and interact with various biological targets.[1][2][3] The introduction of a cyclobutyl group offers a unique three-dimensional profile that can enhance metabolic stability and provide novel structural motifs for drug design. This technical guide provides a comprehensive overview of (R)-1-Cyclobutyl-3-methylpiperazine, including its chemical properties, a plausible synthetic route, potential pharmacological applications, and proposed methodologies for its analytical characterization.
Physicochemical Properties and Structural Elucidation
| Property | Predicted Value/Information | Source |
| CAS Number | 1327162-37-7 | N/A |
| Molecular Formula | C₉H₁₈N₂ | N/A |
| Molecular Weight | 154.25 g/mol | N/A |
| Appearance | Likely a solid, often as a dihydrochloride salt | N/A |
| Chirality | (R)-enantiomer | N/A |
| Synonyms | (R)-1-Cyclobutyl-3-methylpiperazine dihydrochloride | N/A |
Synthesis of (R)-1-Cyclobutyl-3-methylpiperazine: A Proposed Enantioselective Route
A specific, detailed synthesis of (R)-1-Cyclobutyl-3-methylpiperazine is not extensively documented in publicly accessible literature. However, based on established methods for the synthesis of chiral and N-alkylated piperazines, a plausible and efficient synthetic pathway can be proposed.[4] This proposed route leverages a chiral starting material to ensure the desired stereochemistry at the C-3 position and employs a reductive amination for the introduction of the cyclobutyl group.
The proposed synthesis commences with the commercially available (R)-1-Boc-3-methylpiperazine. The tert-butoxycarbonyl (Boc) group serves as a protecting group for one of the piperazine nitrogens, allowing for selective alkylation of the other. The cyclobutyl moiety is then introduced via reductive amination with cyclobutanone. Finally, deprotection of the Boc group yields the target compound.
Experimental Protocol: Proposed Synthesis of (R)-1-Cyclobutyl-3-methylpiperazine
Step 1: Reductive Amination of (R)-1-Boc-3-methylpiperazine
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To a solution of (R)-1-Boc-3-methylpiperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add cyclobutanone (1.2 eq).
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Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise at room temperature. The use of NaBH(OAc)₃ is advantageous as it is selective for the reduction of iminium ions formed in situ and is tolerant of a wide range of functional groups.
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Separate the organic layer, and extract the aqueous layer with DCM (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford (R)-1-Boc-4-cyclobutyl-3-methylpiperazine.
Step 2: Deprotection of the Boc Group
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Dissolve the purified (R)-1-Boc-4-cyclobutyl-3-methylpiperazine from the previous step in a suitable solvent such as DCM or dioxane.
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Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
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Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
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If the hydrochloride salt is desired, the residue can be triturated with diethyl ether to yield a solid, which can then be collected by filtration and dried under vacuum.
Caption: Potential mechanism of action via Btk inhibition.
Analytical Characterization
The unambiguous identification and purity assessment of (R)-1-Cyclobutyl-3-methylpiperazine require a combination of spectroscopic and chromatographic techniques.
Predicted Spectroscopic Data:
| Technique | Predicted Key Signals |
| ¹H NMR | - Multiplets in the aliphatic region corresponding to the piperazine and cyclobutane ring protons. - A distinct signal for the methyl group protons. - A broad singlet for the N-H proton. |
| ¹³C NMR | - Signals in the aliphatic region for the carbons of the piperazine and cyclobutane rings. - A signal for the methyl carbon. |
| IR Spectroscopy | - N-H stretching vibration (around 3300-3500 cm⁻¹). - C-H stretching vibrations of the alkyl groups (around 2850-3000 cm⁻¹). - N-H bending vibration (around 1590-1650 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the free base (154.25 g/mol ). - Characteristic fragmentation patterns resulting from the loss of methyl and cyclobutyl groups. |
Chromatographic Analysis:
Due to the chiral nature of the molecule, enantiomeric purity is a critical quality attribute. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the recommended method for separating and quantifying the enantiomers.
Experimental Protocol: Chiral HPLC Analysis
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Column: A polysaccharide-based chiral column (e.g., Chiralpak® IA, IB, or IC).
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Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., diethylamine or ethylenediamine) to improve peak shape.
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Flow Rate: Typically 0.5-1.5 mL/min.
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Detection: UV detection at a low wavelength (e.g., 210-220 nm) due to the lack of a strong chromophore.
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Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.
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Analysis: Inject the sample and determine the retention times of the two enantiomers. Calculate the enantiomeric excess (% ee) based on the peak areas.
Safety and Handling
(R)-1-Cyclobutyl-3-methylpiperazine dihydrochloride is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
(R)-1-Cyclobutyl-3-methylpiperazine represents a promising and versatile chemical entity for drug discovery and development. Its unique combination of a chiral piperazine core and a cyclobutyl substituent provides a foundation for creating novel molecules with potentially enhanced pharmacological and pharmacokinetic properties. The proposed synthetic and analytical methodologies outlined in this guide offer a framework for researchers to explore the full potential of this compound in the pursuit of new and effective therapies. Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic utility.
References
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- ^ Y-47%. Googleapis.com.
- United States P
- Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
- (R)-1-Boc-3-methylpiperazine | C10H20N2O2 | CID 2756811. PubChem.
- PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
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- (S)-1-Boc-3-methylpiperazine = 98 147081-29-6. Sigma-Aldrich.
